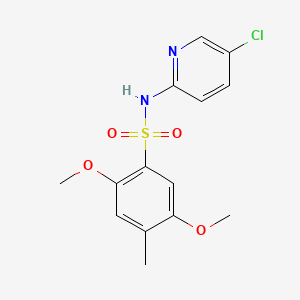![molecular formula C12H12Br2N2O2S B602924 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene CAS No. 1206138-30-8](/img/structure/B602924.png)
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene: is a complex organic compound that features a benzene ring substituted with two bromine atoms and a sulfonyl group attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors
Bromination: The initial step involves the bromination of a benzene derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This results in the formation of 1,4-dibromobenzene.
Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting 1,4-dibromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Imidazole Attachment: The final step involves the attachment of the imidazole ring. This can be done by reacting the sulfonylated intermediate with 2-ethyl-4-methylimidazole under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the sulfonyl and imidazole groups.
1,4-Dibromo-2-methylbenzene: Similar but with only one methyl group and no sulfonyl or imidazole groups.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene: Similar but with different substituents on the benzene ring.
Uniqueness
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
1206138-30-8 |
|---|---|
分子式 |
C12H12Br2N2O2S |
分子量 |
408.11g/mol |
IUPAC 名称 |
1-(2,5-dibromophenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C12H12Br2N2O2S/c1-3-12-15-8(2)7-16(12)19(17,18)11-6-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3 |
InChI 键 |
RDJSZRBGXJIQKF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


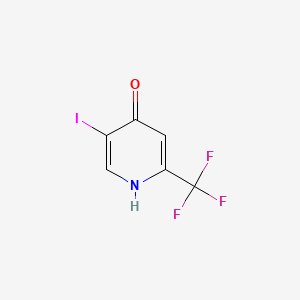


![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
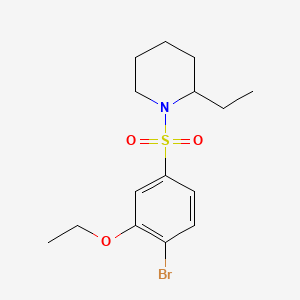
amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
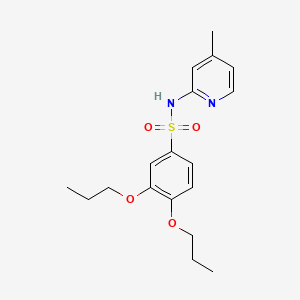
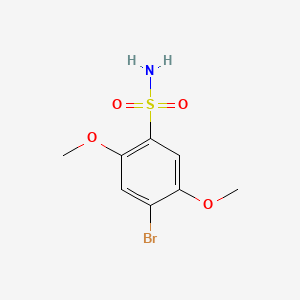
![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
